3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo-
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Overview
Description
3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused with a propanoic acid moiety and a 2-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by the introduction of the 2-chlorobenzoyl group through acylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure but lacking the propanoic acid and 2-chlorobenzoyl groups.
2-Chlorobenzoyl derivatives: Compounds with similar functional groups but different core structures.
Thiazole derivatives: Compounds with a thiazole ring instead of a benzothiazole ring.
Uniqueness
3(2H)-Benzothiazolepropanoic acid, 6-(2-chlorobenzoyl)-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648410-52-0 |
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Molecular Formula |
C17H12ClNO4S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12ClNO4S/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21) |
InChI Key |
DLWAESPQUPJABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC(=O)O)Cl |
Origin of Product |
United States |
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